molecular formula C17H17ClN2O2 B2367236 Ethyl (2Z)-2-[(4-chlorophenyl)hydrazinylidene]-3-phenylpropanoate CAS No. 24139-99-9

Ethyl (2Z)-2-[(4-chlorophenyl)hydrazinylidene]-3-phenylpropanoate

Cat. No.: B2367236
CAS No.: 24139-99-9
M. Wt: 316.79
InChI Key: XYZFRWCIDUOKJE-SILNSSARSA-N
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Description

Ethyl (2Z)-2-[(4-chlorophenyl)hydrazinylidene]-3-phenylpropanoate is a useful research compound. Its molecular formula is C17H17ClN2O2 and its molecular weight is 316.79. The purity is usually 95%.
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Scientific Research Applications

1. Structural Analysis and Characterization

Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a related compound, has been synthesized and characterized, with details on its crystal structure, providing insights into its molecular geometry and intermolecular interactions. This type of analysis is crucial for understanding the physical and chemical properties of such compounds (Johnson et al., 2006).

2. Synthesis of New Derivatives for Potential Applications

Research has been conducted on synthesizing new derivatives of related compounds, indicating their potential for creating novel substances with specific properties. For instance, the synthesis of new quinazolines with potential antimicrobial properties demonstrates the application of these compounds in developing new pharmaceuticals (Desai et al., 2007).

3. Applications in Nonlinear Optical Properties

Studies have explored the nonlinear optical properties of derivatives like ethyl 2-((2E)-2-(4-chlorobenzylidene)hydrazino)-5-nitrobenzoate. This research is significant for photonic applications, showing the potential use of these compounds in photonic devices due to their optical limiting properties (Nair et al., 2022).

Properties

IUPAC Name

ethyl (2Z)-2-[(4-chlorophenyl)hydrazinylidene]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-2-22-17(21)16(12-13-6-4-3-5-7-13)20-19-15-10-8-14(18)9-11-15/h3-11,19H,2,12H2,1H3/b20-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZFRWCIDUOKJE-SILNSSARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=C(C=C1)Cl)/CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.